2,9,16,23-Tetraamino-phthalocyanine iron
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Overview
Description
2,9,16,23-Tetraamino-phthalocyanine iron is a complex organometallic compound with the molecular formula C32H20FeN12. This compound belongs to the phthalocyanine family, which is known for its vibrant colors and extensive applications in various fields such as catalysis, materials science, and medicine . The iron center in this compound is coordinated to the nitrogen atoms of the phthalocyanine ring, which imparts unique electronic and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9,16,23-Tetraamino-phthalocyanine iron typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of an iron salt. One common method includes the reaction of 4,5-diaminophthalonitrile with iron(II) chloride in a high-boiling solvent such as quinoline or dimethylformamide (DMF) under reflux conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,9,16,23-Tetraamino-phthalocyanine iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrazine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: Derivatives with substituted amino groups.
Scientific Research Applications
2,9,16,23-Tetraamino-phthalocyanine iron has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 2,9,16,23-Tetraamino-phthalocyanine iron involves its ability to coordinate with various substrates through its iron center. This coordination facilitates electron transfer processes, making it an effective catalyst. In biological systems, the compound can generate reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis in cancer cells . The molecular targets include cellular membranes and DNA, where the ROS can induce oxidative stress.
Comparison with Similar Compounds
- 2,9,16,23-Tetraamino-phthalocyanine cobalt
- 2,9,16,23-Tetraamino-phthalocyanine copper
- 2,9,16,23-Tetraamino-phthalocyanine nickel
Comparison: 2,9,16,23-Tetraamino-phthalocyanine iron is unique due to its specific electronic properties imparted by the iron center. Compared to its cobalt, copper, and nickel analogs, the iron compound exhibits different redox potentials and catalytic activities . This makes it particularly suitable for applications requiring specific oxidation states and electron transfer capabilities.
Properties
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;iron(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N12.Fe/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJIXVMPLXZCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Fe+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20FeN12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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